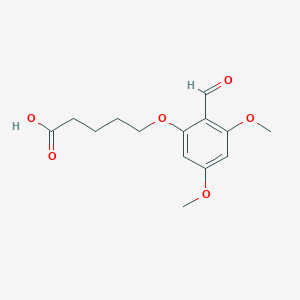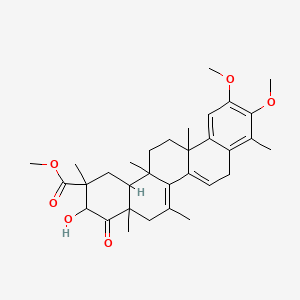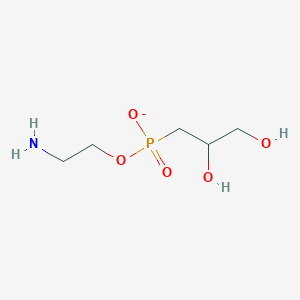![molecular formula C12H7N5O8 B14304488 2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine CAS No. 114107-32-3](/img/structure/B14304488.png)
2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is a complex organic compound characterized by the presence of multiple nitro groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine typically involves the nitration of biphenyl derivatives. The process begins with the preparation of the biphenyl core, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective nitration of the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of polyamines.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the biphenyl structure, which can be further utilized in different applications.
Applications De Recherche Scientifique
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives due to its high nitrogen content.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, leading to various biochemical effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4,4’-Tetranitro-1,1’-biphenyl
- 1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole
- 4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole
Uniqueness
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of nitro groups, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for specialized applications in high-energy materials and advanced chemical synthesis.
Propriétés
Numéro CAS |
114107-32-3 |
|---|---|
Formule moléculaire |
C12H7N5O8 |
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-4,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c13-12-9(3-7(15(20)21)5-11(12)17(24)25)8-2-1-6(14(18)19)4-10(8)16(22)23/h1-5H,13H2 |
Clé InChI |
DLCMIRSLGNGRFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14304413.png)
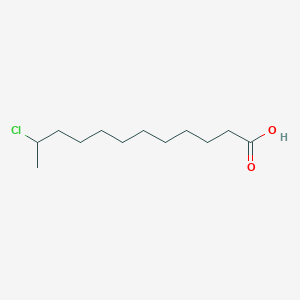
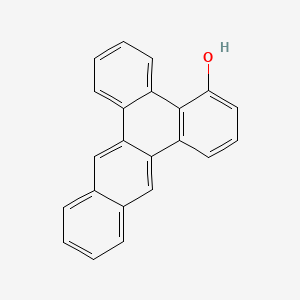
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
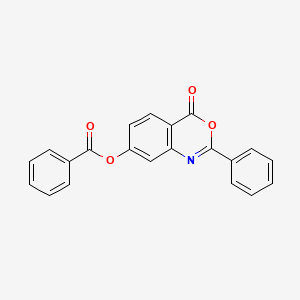
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
